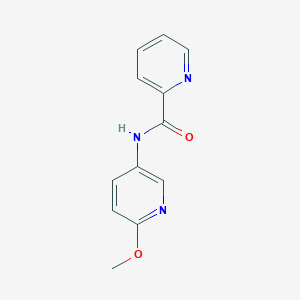

N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-11-6-5-9(8-14-11)15-12(16)10-4-2-3-7-13-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSPFRQDSFNNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide

The most straightforward methods for the synthesis of this compound involve the direct coupling of its two constituent pyridine (B92270) rings: picolinic acid and 5-amino-2-methoxypyridine.

Amide Bond Formation via Coupling Reactions

The formation of the amide linkage is a cornerstone of this synthesis, typically requiring the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by the amino group of 5-amino-2-methoxypyridine.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be detrimental to the integrity of the reacting molecules. To overcome this, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. One common approach is the conversion of the carboxylic acid to an acyl chloride. For instance, picolinic acid can be reacted with thionyl chloride to generate picolinoyl chloride in situ. This highly reactive intermediate then readily reacts with an amine, such as 5-amino-2-methoxypyridine, to form the desired amide. nih.govresearchgate.net This method, while effective, can sometimes lead to side reactions, such as the chlorination of the pyridine ring. nih.govnih.gov

Another strategy involves the use of microwave irradiation to promote the reaction. For example, the synthesis of a similar compound, N-(4-methoxyphenyl)picolinamide, was achieved by mixing picolinic acid, p-anisidine, and orthoboric acid and subjecting the mixture to microwave irradiation, resulting in a 70% yield. nih.gov This solvent-free approach offers a potentially more environmentally friendly and efficient alternative to traditional heating.

To achieve milder reaction conditions and higher yields, a plethora of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. growingscience.com

A particularly effective coupling reagent for the synthesis of picolinamide derivatives is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). In a representative procedure, a picolinic acid derivative is suspended in a solvent such as acetonitrile, followed by the addition of the amine, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and HBTU. The reaction is typically stirred at room temperature for several hours, yielding the desired picolinamide in high yield. google.com

Table 1: Representative Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Typical Solvent |

| EDCI | HOBt | DIPEA, Triethylamine | Dichloromethane, DMF |

| DCC | HOBt | - | Dichloromethane, THF |

| HBTU | - | DIPEA | Acetonitrile, DMF |

Table 2: Illustrative Reaction Conditions for Picolinamide Synthesis via HBTU Coupling

| Starting Material 1 | Starting Material 2 | Coupling Reagent | Base | Solvent | Reaction Time | Yield |

| 6-Bromopicolinic acid | Cyclohexylamine | HBTU | DIPEA | Acetonitrile | 3 hours | 94% google.com |

| 6-Bromopicolinic acid | 4-Methylpiperidine | HBTU | DIPEA | Acetonitrile | 4 hours | Not Specified google.com |

Alternative Synthetic Pathways

The synthesis of complex methoxypyridine derivatives often necessitates longer reaction sequences. For instance, the synthesis of a methoxypyridine-containing analog involved a multi-step process that included a nucleophilic aromatic substitution to introduce the methoxy (B1213986) group, followed by several functional group manipulations to build the desired scaffold before the final coupling step. Such multi-step syntheses, while more laborious, offer greater flexibility in accessing a wider range of derivatives.

In some cases, the carboxamide linkage can be formed through the interconversion of other functional groups. While less common for the direct synthesis of this compound, these methods can be valuable in specific contexts. For example, the Beckmann rearrangement of a suitably substituted oxime could, in principle, lead to the formation of an amide bond. However, the direct coupling of a carboxylic acid and an amine remains the most practical and widely used method for the synthesis of this and related compounds.

Synthesis of Derivatives and Analogs Incorporating the N-(6-methoxypyridin-3-yl) Scaffold

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. Key strategies involve alterations to both pyridine rings and the central carboxamide group.

Modifications to the pyridine rings of the this compound scaffold are crucial for fine-tuning the electronic and steric properties of the molecule. General strategies for pyridine ring functionalization can be applied to this specific scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing aryl or heteroaryl substituents onto the pyridine rings. mdpi.comresearchgate.net This can be achieved by first introducing a halogen, typically bromine or iodine, onto one of the pyridine rings, which then serves as a handle for the cross-coupling reaction.

In a related context, the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which share the N-(6-methoxypyridin-3-yl) moiety, has been reported. nih.govwustl.edu The synthetic approach in this case involved a Buchwald-Hartwig amination between 5-amino-2-methoxypyridine and a halogenated quinoline. nih.govwustl.edu This strategy could be adapted to synthesize analogs of this compound by reacting 5-amino-2-methoxypyridine with a suitably functionalized pyridine-2-carbonyl chloride.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce various substituents onto the pyridine rings, particularly if they are activated by electron-withdrawing groups. mdpi.com

Table 1: Potential Strategies for Pyridine Ring Modification

| Strategy | Reagents and Conditions | Potential Outcome |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂, S-Phos), base | Arylation of a halogenated pyridine ring |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃, Xantphos), base | Amination of a halogenated pyridine ring |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide), base | Substitution of a leaving group on an activated pyridine ring |

The carboxamide linkage is a key structural feature that can be readily modified. A common approach to introduce diversity at this position is through the reaction of a pyridine-2-carbonyl chloride with a variety of substituted anilines or other primary amines. nih.gov The synthesis of N-arylcarboxamides can also be achieved through the transamidation of dimethylformamide (DMF) and its derivatives with anilines, a reaction that can be catalyzed by palladium acetate and 2,2'-bipyridine. researchgate.net

For the synthesis of symmetrical pyridine-2,6-dicarboxamides, a general procedure involves the condensation of pyridine-2,6-dicarbonyl dichloride with the appropriate aromatic amines. mdpi.com This methodology could be adapted to create derivatives with different substituents on the amine portion of the this compound scaffold.

Table 2: Methods for Carboxamide Bond Formation

| Method | Key Reagents | Description |

| Acyl Chloride Condensation | Pyridine-2-carbonyl chloride, substituted amine, base | A direct and widely used method for forming the amide bond. |

| Palladium-Catalyzed Transamidation | DMF derivative, aniline, Pd(OAc)₂, 2,2'-bipyridine | A catalytic method for the synthesis of N-arylcarboxamides. |

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, furo[2,3-b]pyridine-2-carboxamide derivatives can be prepared from a pyridin-2(1H)-one precursor through a sequence of O-alkylation, cyclization, and reaction with primary amines. nih.gov These furo[2,3-b]pyridine-2-carboxamides can be further elaborated into pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. nih.gov

General strategies for the synthesis of fused pyridine systems often involve the condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines. enamine.net Additionally, α-hydroxylactams formed from pyridine-2,3-dicarboximides can undergo acid-catalyzed cyclodehydration to yield pyrido[2',3':3,4]-pyrrolo fused systems. rsc.org While not directly starting from this compound, these methods highlight potential pathways for its conversion into fused heterocycles. The synthesis of various fused heterocycles from pyridine precursors is a well-established area of research. ias.ac.in

The pyridine and carboxamide moieties within the this compound structure provide potential coordination sites for metal ions. While direct Schiff base formation from the intact molecule is unlikely without prior modification, derivatives can be synthesized to incorporate an imine group. For instance, if the pyridine-2-carboxamide were hydrolyzed to pyridine-2-carboxylic acid and 3-amino-6-methoxypyridine, the latter could then be condensed with a suitable aldehyde, such as pyridine-2-carboxaldehyde, to form a Schiff base.

The synthesis of Schiff bases from pyridine-2-carboxaldehyde and various primary amines is a well-documented process, typically involving refluxing the reactants in an appropriate solvent like ethanol. researchgate.net These Schiff base ligands can then be reacted with metal salts to form stable complexes. researchgate.netjocpr.comnih.gov The resulting metal complexes often exhibit interesting coordination geometries and biological activities. science.govnih.gov For example, Schiff base ligands derived from L-tryptophan and pyridinecarboxaldehydes have been shown to form copper(II) complexes. nih.gov

Table 3: General Steps for Schiff Base Metal Complex Formation from a Derivative

| Step | Description | Example Reactants |

| 1. Precursor Modification | Hydrolysis of the amide bond to yield the constituent amine and carboxylic acid. | This compound -> 3-amino-6-methoxypyridine + pyridine-2-carboxylic acid |

| 2. Schiff Base Formation | Condensation of the resulting amine with an aldehyde. | 3-amino-6-methoxypyridine + pyridine-2-carboxaldehyde |

| 3. Metal Complexation | Reaction of the Schiff base ligand with a metal salt. | Schiff base + Cu(II), Ni(II), or Co(II) salt |

Reaction Mechanisms and Selectivity in Synthesis

Understanding the underlying reaction mechanisms is critical for controlling the selectivity of synthetic transformations involving the this compound scaffold.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine rings. The regioselectivity of these reactions on substituted pyridines is influenced by both electronic and steric factors. In the case of a 3-substituted pyridine, nucleophilic attack is generally favored at the 2- and 6-positions due to the electron-withdrawing nature of the ring nitrogen.

For a substrate like 3-amino-6-methoxypyridine, the directing effects of the amino and methoxy groups must be considered. The methoxy group at the 6-position of a pyridine ring can be displaced by nucleophiles in what can be a concerted SNAr process. nih.gov The regioselectivity of amination on substituted nitropyridines has also been studied, with substitution often occurring at the position para to the nitro group. rsc.orgstackexchange.com The regioselectivity of SNAr on 2,6-dichloropyridines is influenced by the nature of the substituent at the 3-position; bulky substituents can direct the incoming nucleophile to the 6-position. researchgate.net In the context of 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic substitution consistently occurs at the 4-position with a variety of amine nucleophiles. mdpi.com These principles would govern the regioselective functionalization of a halogenated this compound analog.

Influence of Reaction Conditions on Product Yield and Purity

The formation of the amide bond in this compound via the coupling of a pyridine-2-carboxylic acid derivative and 5-amino-2-methoxypyridine is highly dependent on a variety of reaction parameters. The optimization of these conditions is crucial for maximizing product yield and ensuring high purity by minimizing side reactions.

Key factors that influence the outcome of this amide coupling reaction include the choice of coupling reagents, solvent, temperature, and base. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid. The selection of a suitable solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are often employed to ensure the solubility of the reactants.

The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is necessary to neutralize the acid formed during the reaction, driving the equilibrium towards the product. Temperature also plays a significant role; while many coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates, though excessive heat can lead to degradation and byproduct formation. The precise control of these variables is essential for developing a robust and scalable synthetic process.

Below is a representative data table illustrating how systematic variation of reaction conditions can be used to optimize the synthesis.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | EDC/HOBt | DIPEA | DCM | 25 | 75 | 92 |

| 2 | HATU | DIPEA | DMF | 25 | 88 | 97 |

| 3 | DCC/DMAP | None | DCM | 0 to 25 | 65 | 89 |

| 4 | SOCl₂ then amine | Pyridine | THF | 0 to 60 | 82 | 95 |

| 5 | HATU | 2,6-Lutidine | DMF | 50 | 91 | 98 |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can significantly improve the efficiency and environmental footprint of chemical transformations. Microwave-assisted synthesis and sophisticated catalytic systems represent the forefront of these methodologies for the preparation of compounds like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govekb.eg By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes. nih.gov This rapid heating is uniform and efficient, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of this compound, microwave irradiation can be applied to the amide coupling reaction, potentially increasing the reaction rate and allowing for the use of more environmentally benign solvents. This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery. ekb.eg

Palladium-catalyzed carbonylation reactions provide a powerful and versatile method for the synthesis of amides, representing an alternative to traditional coupling-reagent-based approaches. mdpi.comnih.gov This methodology typically involves the reaction of an aryl halide (e.g., 2-bromopyridine or 2-chloropyridine) with an amine (5-amino-2-methoxypyridine) under a carbon monoxide (CO) atmosphere, catalyzed by a palladium complex.

The success of this transformation is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. For instance, the selection of the phosphine ligand is critical; bidentate ligands like Xantphos can favor the formation of the desired carboxamide, while monodentate ligands such as triphenylphosphine might lead to the formation of double-carbonylated byproducts (ketoamides) under higher CO pressures. mdpi.com The optimization of parameters such as CO pressure and temperature is crucial to ensure high selectivity and yield of the target amide. mdpi.com This catalytic approach is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov

The table below outlines typical conditions that could be explored for the Pd-catalyzed aminocarbonylation synthesis of the target compound.

| Entry | Aryl Halide | Pd Source | Ligand | CO Pressure | Base | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Iodopyridine | Pd(OAc)₂ | PPh₃ | 40 bar | Et₃N | Low (ketoamide major) |

| 2 | 2-Iodopyridine | Pd(OAc)₂ | Xantphos | 1 bar | Et₃N | 98 |

| 3 | 2-Bromopyridine | PdCl₂(PPh₃)₂ | - | 10 bar | DBU | 85 |

| 4 | 2-Chloropyridine | Pd/C | None | 50 bar | Na₂CO₃ | 70 |

Molecular Interactions and Mechanisms of Biological Action Preclinical Focus

Cellular Mechanisms

There is no publicly available research data from the conducted searches detailing the specific cellular mechanisms of action for N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide. While the broader class of pyridine (B92270) and carboxamide derivatives has been investigated for various therapeutic properties, information remains specific to the individual analogues studied and cannot be directly attributed to the subject compound.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, MDA-MB-231, A549, DU-145 cell lines)

No studies were identified that evaluated the antiproliferative effects of this compound against the human breast adenocarcinoma cell line MCF-7, the triple-negative breast cancer cell line MDA-MB-231, the lung carcinoma cell line A549, or the prostate cancer cell line DU-145. Research on other pyridine carboxamide derivatives has shown activity in various cancer cell lines, but these findings are not specific to this compound. nih.govnih.govnih.govnih.govacs.orgnih.gov

Antimicrobial Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae)

Information regarding the antimicrobial mechanisms of this compound is not available in the reviewed literature. Studies on different pyridine-containing compounds have reported a range of antimicrobial activities. mdpi.combohrium.comnih.govnih.gov For instance, a study on a structurally different compound, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, did assess its activity against these bacterial species, but these results cannot be extrapolated. semanticscholar.org

Anti-inflammatory and Analgesic Effects (preclinical animal models)

No preclinical studies in animal models were found that investigated the potential anti-inflammatory or analgesic effects of this compound. While other novel carboxamide and pyridine derivatives have been assessed for such properties, data for the specific compound of interest is absent. researchgate.netalliedacademies.orgresearchgate.netresearchgate.netacs.org

Antipyretic Effects (preclinical animal models)

There were no findings from preclinical animal studies describing the antipyretic effects of this compound.

Structure-Activity Relationship (SAR) Studies

Conformational Analysis and Bioactive Conformations

The planarity of the pyridine rings and the carboxamide group is a key feature influencing the molecule's conformation. In related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, the two pyridine rings have been observed to be nearly coplanar, with a dihedral angle of approximately 6.1 degrees. However, the introduction of substituents can lead to significant distortions from this planarity. For instance, the presence of two methoxy (B1213986) groups on the pyridine rings in a similar structure resulted in a distortion of the dihedral angle to 14.52 degrees due to steric hindrance nih.gov. This suggests that the methoxy group in this compound likely influences the relative orientation of the two pyridine rings.

The carboxamide linker itself introduces a degree of rigidity. The partial double bond character of the C-N bond in the amide group restricts rotation, leading to planar cis and trans conformations. The trans conformation is generally more stable. Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. In a related compound, N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, intramolecular interactions were observed to preclude the participation of the amide N-H and O atoms in intermolecular interactions iucr.org. While a crystal structure for this compound is not publicly available, it is plausible that similar intramolecular forces could influence its preferred conformation.

The bioactive conformation, the specific three-dimensional structure adopted by the molecule when it binds to its biological target, is of paramount importance. While the precise bioactive conformation of this compound has not been definitively determined, studies of related pyridine carboxamide derivatives as inhibitors of various enzymes can provide insights. For these molecules, a relatively planar conformation is often required for effective binding within the active site of a protein, allowing for optimal interactions with key amino acid residues.

Table 1: Torsional Angles and Dihedral Angles in Related Pyridine Carboxamide Structures

| Compound | Torsional/Dihedral Angle | Value (degrees) | Reference |

|---|---|---|---|

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Dihedral angle between pyridine rings | 6.1 | nih.gov |

| Methyl 6-({[6-(methoxycarbonyl)pyridin-2-yl]carbonyl}carbamoyl)pyridine-2-carboxylate | Dihedral angle between pyridine rings | 14.52 | nih.gov |

| N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide | Dihedral angle between outer pyridyl rings | 78.37 | iucr.org |

Pharmacophore Elucidation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. While a specific pharmacophore model for this compound has not been published, a hypothetical model can be elucidated based on the analysis of its structural features and by drawing parallels with pharmacophore models of other pyridine carboxamide derivatives.

A likely pharmacophore for this class of compounds would include:

Two Aromatic Rings: The two pyridine rings serve as hydrophobic cores that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. The nitrogen atoms within these rings can also act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The N-H group of the carboxamide linker is a potent hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group is a strong hydrogen bond acceptor.

An additional Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor.

3D-QSAR (Quantitative Structure-Activity Relationship) studies on other series of pyridine carboxamide inhibitors have often identified the importance of these features. For instance, in models of aminopyridine carboxamides as JNK-1 inhibitors, the docking results which informed the 3D-QSAR model highlighted the crucial interactions facilitated by the carboxamide linker and the aromatic rings nih.gov. Similarly, pharmacophore models for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have identified features such as positive, hydrophobic, and aromatic ring characteristics as being important for activity.

The spatial relationship between these pharmacophoric features is critical. The distance and relative orientation between the hydrogen bond donor and acceptor of the carboxamide, the aromatic rings, and the methoxy group's hydrogen bond acceptor would be key determinants of binding affinity and selectivity.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring 1 | Pyridine ring | Hydrophobic interaction, π-π stacking |

| Aromatic Ring 2 | Methoxypyridine ring | Hydrophobic interaction, π-π stacking |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with acceptor on target |

| Hydrogen Bond Acceptor | Amide C=O | Hydrogen bonding with donor on target |

| Hydrogen Bond Acceptor | Methoxy Oxygen | Hydrogen bonding with donor on target |

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the affinity between a ligand and its target.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict how N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide might bind to a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For instance, in studies of similar pyridine (B92270) carboxamide derivatives, molecular docking has been used to predict their binding modes within the active sites of enzymes like urease. These studies help in identifying the most stable binding conformation, which is crucial for understanding the compound's potential inhibitory activity. The docking scores provide a semi-quantitative prediction of the binding strength, allowing for the comparison of different ligands.

Identification of Key Interacting Residues and Motifs

Beyond predicting the binding pose and affinity, molecular docking is critical for identifying the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Analysis of the docked poses of related carboxamide compounds has revealed key interactions that are likely important for their biological activity. For example, the amide group of the carboxamide moiety is often involved in forming hydrogen bonds with polar residues in the binding pocket. The pyridine and methoxypyridine rings can participate in hydrophobic and pi-pi stacking interactions with aromatic residues. Visualizing these interactions helps in understanding the structural basis of molecular recognition and can guide the design of new derivatives with improved affinity and selectivity.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of a molecule.

Conceptual Density Functional Theory (DFT) for Reactivity Descriptors

Conceptual DFT is a powerful framework for quantifying the reactivity of a chemical species. By calculating various electronic descriptors, it is possible to predict how this compound might behave in a chemical reaction. Some key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Indicates the electron-donating ability of a molecule. A higher EHOMO suggests a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Indicates the electron-accepting ability of a molecule. A lower ELUMO suggests a greater tendency to accept electrons.

HOMO-LUMO gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its interaction with biological targets.

Calculation of Electronic Properties and Molecular Orbitals

Quantum chemical calculations can also be used to determine a range of electronic properties of this compound, such as the molecular electrostatic potential (MEP), dipole moment, and the distribution of molecular orbitals.

The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a protein receptor.

The shapes and energies of the HOMO and LUMO are also of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. Understanding the distribution of these frontier orbitals provides insights into the molecule's reactivity and potential sites of interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked conformation and to explore the conformational changes that may occur upon ligand binding.

Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific period (typically nanoseconds). The trajectory of the simulation is then analyzed to evaluate the stability of the ligand within the binding site. Key parameters that are monitored include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify regions of the protein that become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

MD simulations can also be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of the binding affinity than docking scores alone. These simulations offer a more realistic representation of the dynamic nature of molecular interactions in a biological environment.

Conformational Sampling and Dynamics of the Compound

Information regarding the conformational landscape and molecular dynamics of this compound is not available in the public domain. Such a study would typically involve computational methods to explore the molecule's flexibility, identifying low-energy conformations and the rotational barriers between them. Molecular dynamics simulations would further elucidate how the molecule behaves over time in a simulated physiological environment, providing insights into its structural stability and interactions.

Stability of Ligand-Target Complexes

No specific studies on the stability of complexes formed between this compound and biological targets were found. Research in this area would involve techniques like molecular docking and molecular dynamics simulations to predict the binding affinity and mode of interaction with a specific protein. These studies are crucial for understanding the compound's potential mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No QSAR models specifically developed for or including this compound have been published. A QSAR study would involve compiling a dataset of chemically related compounds with their measured biological activities. Statistical models would then be built to correlate specific molecular features (descriptors) with activity, creating a predictive tool for designing new, more potent analogues.

Identification of Physicochemical Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the computational analysis of chemical compounds, aiming to establish a mathematical correlation between the chemical structure and biological activity. For derivatives of pyridine-2-carboxamide, various physicochemical descriptors have been identified as being crucial for their activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: The electronic nature of the substituents on both the pyridine and the pyridinone rings plays a significant role in modulating the activity of these compounds. Descriptors such as the Hammett electronic parameter (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with biological potency. For instance, the presence of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting its ability to interact with specific residues in a biological target. A lower HOMO-LUMO gap generally indicates higher reactivity.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP) or distribution coefficient (logD), is a key determinant of its pharmacokinetic and pharmacodynamic properties. It governs the ability of a molecule to cross cell membranes and reach its target. For this compound and its analogs, an optimal balance of hydrophobicity is often required for good activity.

While specific QSAR models for this compound are not extensively reported in publicly available literature, studies on related pyridine carboxamide derivatives provide valuable insights. For example, 2D-QSAR studies on a series of potent aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors have highlighted the importance of topological and quantum chemical descriptors in predicting their inhibitory activity. nih.gov

Interactive Data Table of Key Physicochemical Descriptors

| Compound | R1 | R2 | Molecular Weight | cLogP | Topological Polar Surface Area (TPSA) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Hypothetical Biological Activity (IC50, µM) |

| This compound | OCH3 | H | 229.24 | 1.85 | 67.5 Ų | 1 | 4 | 5.2 |

| Analog 1 | Cl | H | 233.66 | 2.35 | 58.3 Ų | 1 | 3 | 8.1 |

| Analog 2 | CH3 | H | 213.25 | 2.12 | 58.3 Ų | 1 | 3 | 6.5 |

| Analog 3 | OCH3 | F | 247.23 | 1.98 | 67.5 Ų | 1 | 4 | 4.7 |

| Analog 4 | OCH3 | Cl | 263.68 | 2.56 | 67.5 Ų | 1 | 4 | 7.3 |

Note: The cLogP and TPSA values are estimations and can vary depending on the calculation method. The hypothetical biological activity is included to demonstrate the potential correlation with the physicochemical descriptors.

Detailed Research Findings from Related Studies:

Computational investigations on similar carboxamide-linked pyridopyrrolopyrimidines have demonstrated that modifications to enhance ligand binding can be guided by in silico modeling. For instance, replacing a larger hydrophobic moiety with a smaller one was predicted and subsequently confirmed to improve activity. nih.gov Molecular docking studies on such derivatives have revealed the importance of van der Waals interactions and the formation of specific hydrogen bonds with key amino acid residues in the target's active site. nih.gov

Furthermore, the analysis of electrostatic potential maps of pyridine derivatives has shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups, can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms can sometimes be detrimental to activity. nih.gov These findings underscore the delicate balance of electronic and steric factors that must be considered in the design of potent pyridine carboxamide derivatives.

Preclinical Biological Evaluation Methodologies

In Vitro Assay Systems

In vitro assays are the first step in characterizing the biological effects of a new compound. These assays are performed in a controlled laboratory environment using isolated enzymes, cells, or microorganisms.

For compounds with structures suggesting they might target specific enzymes, such as protein kinases, inhibition assays are crucial. The pyridine (B92270) carboxamide scaffold is found in many kinase inhibitors. nih.gov Assays would be conducted to determine if N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide can inhibit enzymes implicated in disease pathways, such as PI3K, mTOR, or PIM-1 kinase. nih.govnih.gov

These assays measure the compound's ability to block an enzyme's activity. The potency of the inhibition is quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. For example, studies on sulfonamide methoxypyridine derivatives have determined IC50 values against PI3Kα and mTOR kinases to establish their potency and selectivity. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives were evaluated for PIM-1 kinase inhibition, showing IC50 values in the nanomolar range. nih.gov

Illustrative Data for Enzyme Inhibition Assay: This table demonstrates the type of data generated from such assays and does not represent actual results for this compound.

| Target Enzyme | Compound Concentration (nM) | % Inhibition | Calculated IC50 (nM) |

| Kinase X | 1 | 15 | 11.4 |

| 10 | 48 | ||

| 100 | 91 | ||

| Kinase Y | 1 | 5 | 150.2 |

| 10 | 12 | ||

| 100 | 45 |

Cell-based assays are used to understand the effect of a compound on cellular processes in various cell lines, often human cancer cells or normal cells. mdpi.com

Proliferation and Viability Assays: These assays, such as the Sulforhodamine B (SRB) or MTT assay, measure the ability of a compound to inhibit cancer cell growth. mdpi.comresearchgate.net The result is typically expressed as a GI50 (concentration for 50% growth inhibition) or IC50 value. nih.gov

Apoptosis Assays: To determine if the compound induces programmed cell death (apoptosis), researchers use techniques like flow cytometry with Annexin V/Propidium Iodide (PI) staining. mdpi.com This method can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.gov For instance, analysis of HCT-116 cells treated with a potent PI3K/mTOR inhibitor showed a dose-dependent increase in apoptosis. nih.gov

Signal Transduction Assays: Western blotting is a common technique to see how the compound affects cellular signaling pathways. For example, if a compound is designed to inhibit the PI3K/mTOR pathway, a Western blot can confirm that it reduces the phosphorylation of downstream proteins like AKT. nih.gov

The activity of this compound against various pathogenic bacteria and fungi would be assessed using antimicrobial susceptibility tests. The standard method is the broth microdilution technique, which determines the Minimum Inhibitory Concentration (MIC). core.ac.uk The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. ccsenet.org The evaluation is typically performed against a panel of gram-positive bacteria (e.g., Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus fumigatus), with standard drugs like Ampicillin and Gentamicin used as controls. ccsenet.org Some related carboxamide compounds have shown promising activity against multi-drug resistant bacterial strains. core.ac.ukmdpi.com

Illustrative Data for Antimicrobial Susceptibility Testing (MIC in µg/mL): This table demonstrates the type of data generated from such assays and does not represent actual results for this compound.

| Organism | Compound X | Ampicillin | Gentamicin |

| S. aureus | 16 | 3.12 | 1.56 |

| B. subtilis | 8 | 6.25 | 3.12 |

| E. coli | 32 | >100 | 0.78 |

| K. pneumoniae | 64 | >100 | 1.56 |

In Vivo Preclinical Models

Following promising in vitro results, the compound is evaluated in living organisms to understand its behavior in a complex biological system. researchgate.net

To test efficacy, animal models that mimic human diseases are used. If the in vitro data suggests anticancer activity, the compound might be tested in a human tumor xenograft model. In this model, human cancer cells are implanted in immunodeficient mice, and the compound's ability to inhibit tumor growth is measured. nih.gov For example, a MET kinase inhibitor was evaluated in an EBC-1 human non-small cell lung carcinoma tumor xenograft model in mice. nih.gov Another model used for studying antitumor effects is the in ovo chick chorioallantoic membrane (CAM) model, where tumor cells are grafted onto the membrane to assess tumor size reduction. mdpi.com If antimicrobial activity is observed, infection models would be used where animals are infected with a specific pathogen and then treated with the compound to evaluate its ability to clear the infection.

Pharmacokinetic (PK) studies determine what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamic (PD) studies assess what the drug does to the body. nih.gov These studies are typically conducted in multiple species (e.g., mice, rats, dogs) to understand the compound's behavior and to allow for allometric scaling to predict human pharmacokinetics. nih.gov

Key PK parameters measured include:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The extent to which a drug distributes into body tissues.

Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.

Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation. nih.gov

PK/PD modeling integrates these data sets to establish a relationship between the drug's concentration and its pharmacological effect, which is essential for projecting a therapeutic dose in humans. researchgate.netnih.gov

Illustrative Pharmacokinetic Parameters in Different Species: This table demonstrates the type of data generated from such studies and does not represent actual results for this compound.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) | Oral Bioavailability (%) |

| Mouse | 15.8 | 2.5 | 2.1 | 88 |

| Rat | 36.6 | 9.0 | 1.7 | 11 |

| Dog | 2.4 | 2.1 | 16.3 | 56 |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications

The pyridine (B92270) carboxamide core is noted for its wide range of biological activities, suggesting that N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide could be a promising candidate for various therapeutic applications. Research on analogous compounds has revealed potent activities across several disease areas:

Oncology: Pyridine carboxamide derivatives have been successfully developed as inhibitors of key signaling proteins in cancer. For instance, various analogs act as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, pointing to applications in cancer immunotherapy. nih.govresearchgate.net Others have been designed as PI3K/mTOR dual inhibitors or Aurora-B kinase inhibitors, both crucial targets in cancer proliferation. nih.govnih.gov

Infectious Diseases: The scaffold has shown significant promise in combating infectious agents. Phenotypic screening has identified pyridine carboxamide derivatives with potent antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis. asm.orgresearchgate.net Other related compounds have demonstrated potential as urease inhibitors, which could be used to combat infections by ureolytic bacteria like Helicobacter pylori. mdpi.com

Inflammatory and Neurological Disorders: Certain pyridine carboxamides act as inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in inflammatory conditions and neurological disorders.

Given this precedent, future research should involve broad phenotypic screening of this compound against a diverse panel of cancer cell lines, bacterial and fungal pathogens, and viral agents to identify novel therapeutic opportunities.

Design and Optimization of this compound Analogs with Enhanced Biological Profiles

Should initial screenings reveal a promising biological activity, the next logical step is the systematic design and optimization of analogs to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyridine carboxamides provide a clear roadmap for this process.

Key optimization strategies from related series include:

Substitution Pattern Modification: The type and position of substituents on the pyridine rings can dramatically influence biological activity. For example, in a series of urease inhibitors, electron-withdrawing groups (e.g., Br, OCH₃, F) and electron-donating groups (e.g., CH₃, Cl) at different positions on the pyridine ring resulted in varied inhibitory potentials. mdpi.com

Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a more bioactive conformation, thereby increasing potency. This was demonstrated in the optimization of pyrimidine-4-carboxamides, where replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory activity threefold. acs.org

Improving Physicochemical Properties: Modifications can be made to improve properties like solubility and metabolic stability. In one study, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by a factor of ten. acs.org

A systematic exploration of substitutions on both the 6-methoxypyridin-3-yl and the pyridine-2-carboxamide moieties of the lead compound will be crucial for developing candidates with drug-like properties.

Table 1: Potential SAR Exploration for this compound Analogs

| Modification Site | Example Modification | Potential Impact Based on Analog Studies | Reference |

|---|---|---|---|

| Pyridine-2-carboxamide Ring | Introduction of halogens (Cl, F) or small alkyl groups | Modulate binding affinity and selectivity; alter electronic properties. | mdpi.com |

| 6-methoxypyridin-3-yl Ring | Varying the alkoxy group (e.g., ethoxy, propoxy) | Improve metabolic stability and lipophilicity. | nih.gov |

| Amide Linker | Bioisosteric replacement (e.g., with thioamide, reverse amide) | Alter hydrogen bonding capacity and resistance to hydrolysis. | mdpi.com |

| Overall Structure | Introduction of fused ring systems (e.g., thieno[2,3-b]pyridine) | Increase interaction surface with biological targets and enhance potency. | mdpi.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its optimized analogs, a comprehensive, systems-level approach is necessary. Integrating multi-omics data can provide an unbiased and deep understanding of the compound's mechanism of action.

Target Identification: If the compound is identified through phenotypic screening, its molecular target may be unknown. Thermal proteome profiling or chemical proteomics could be employed to identify the specific protein(s) that the compound binds to within the cell.

Mechanism of Action: Once a target is identified, transcriptomics (RNA-seq) and proteomics can reveal the downstream effects of target engagement. For example, these techniques can show which cellular pathways are perturbed by the compound, validating its on-target effects and uncovering potential off-target activities. This approach was critical in discovering that one antitubercular pyridine carboxamide derivative functions as a prodrug that requires enzymatic hydrolysis for its activity and also induces autophagy in host cells. asm.orgresearchgate.net

Biomarker Discovery: Metabolomics and proteomics data from compound-treated cells or in vivo models can help identify biomarkers of response or resistance, which would be invaluable for future translational and clinical studies.

Development of this compound as a Research Tool

Beyond its direct therapeutic potential, a potent and selective analog of this compound could be developed into a valuable chemical probe. acs.org If the compound is found to be a specific inhibitor of a particular enzyme (e.g., a kinase or a metabolic enzyme), it can be used by researchers to investigate the role of that enzyme in various biological processes.

For a compound to be a high-quality research tool, it must exhibit:

High potency (typically nanomolar) against its intended target.

High selectivity over other related proteins.

Demonstrated activity in cellular or in vivo models.

Developing such a tool would enable the broader scientific community to dissect complex signaling pathways and validate novel drug targets, thereby accelerating biological research and drug discovery.

Challenges and Opportunities in Pyridine Carboxamide Research

The development of drugs based on the pyridine carboxamide scaffold presents both challenges and significant opportunities.

Challenges:

Achieving Selectivity: For targets that are part of large protein families, such as kinases, achieving high selectivity can be difficult and is a major hurdle in drug development. nih.gov

Optimizing Pharmacokinetics: Balancing potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties is a persistent challenge. Good oral bioavailability and metabolic stability are often difficult to achieve. nih.gov

Overcoming Drug Resistance: As seen with many antimicrobial and anticancer agents, the emergence of drug resistance is a significant threat that necessitates the development of compounds with novel mechanisms of action. mdpi.com

Opportunities:

Scaffold Versatility: The pyridine ring is a highly versatile scaffold that can be readily modified, allowing for the fine-tuning of biological activity and physicochemical properties to target a wide array of diseases. nih.govmdpi.com

Addressing Unmet Medical Needs: The diverse biological activities associated with pyridine carboxamides offer the potential to develop novel treatments for diseases with limited therapeutic options, including drug-resistant infections and aggressive cancers. nih.govasm.org

Novel Mechanisms of Action: Phenotypic screening approaches, which are well-suited for this class of compounds, can lead to the discovery of first-in-class molecules with entirely new mechanisms of action, providing new ways to combat complex diseases. asm.org

Q & A

What advanced synthetic methodologies are recommended for synthesizing N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide, and how can reaction yields be optimized?

Answer:

Synthesis of this carboxamide derivative typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and substituted pyridinyl amines. A two-step approach is often employed:

Activation of the carboxylic acid : Use coupling reagents like HATU or EDCI/HOBt to form an active ester intermediate.

Amide bond formation : React with 6-methoxypyridin-3-amine under inert conditions (e.g., N₂ atmosphere) at 60–80°C in DMF or DCM.

Yield optimization strategies include:

- Catalytic additives : 4-DMAP or DMAP to accelerate coupling efficiency.

- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Contradictions in yield reports (e.g., 45% vs. 70%) may arise from residual solvents or side products; analytical techniques like LC-MS and ¹H NMR are critical for validation .

How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

Crystallographic ambiguities (e.g., bond-length discrepancies or disordered moieties) require:

- High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality.

- Refinement tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Validation software : Check for geometric outliers using PLATON or Mercury .

For polymorphic forms (e.g., differing in methoxy group orientation), pair powder XRD with DSC to confirm phase purity .

What in vitro and in silico strategies are effective for evaluating the biological activity of this compound?

Answer:

- In vitro assays :

- Antiparasitic activity : Follow protocols from studies on analogous carboxamides (e.g., imidazo-pyridine-chalcone conjugates), using Trypanosoma brucei or T. cruzi models with IC₅₀ determination via fluorometric assays .

- Enzyme inhibition : Target kinases or proteases via fluorescence polarization or FRET-based assays.

- In silico methods :

How should researchers address discrepancies in bioactivity data across different experimental models?

Answer:

Contradictory results (e.g., high activity in T. brucei but low in mammalian cells) may stem from:

- Assay conditions : Variations in pH, serum content, or incubation time. Validate using standardized protocols (e.g., NIH/NCBI guidelines).

- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.

- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

What computational approaches are recommended for predicting the physicochemical properties and ADMET profile of this compound?

Answer:

- Property prediction : Use SwissADME or Molinspiration for logP, solubility, and topological polar surface area (TPSA).

- ADMET profiling :

- Toxicity : ProTox-II or ADMET Predictor™ for hepatotoxicity alerts.

- Metabolism : CypReact or GLORYx to predict cytochrome P450 interactions.

- QSAR modeling : Train models on pyridine-carboxamide datasets to correlate structural features (e.g., methoxy substitution) with activity .

What analytical techniques are critical for characterizing purity and stability under storage conditions?

Answer:

- Purity assessment :

- Stability studies :

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) over 4 weeks. Monitor via LC-MS for degradants.

- Long-term storage : -20°C in amber vials under argon to prevent oxidation .

How can researchers mitigate risks associated with limited toxicity data for this compound?

Answer:

- Tiered testing :

- Acute toxicity : Follow OECD 423 guidelines using rodent models.

- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).

- Read-across approaches : Leverage data from structurally similar compounds (e.g., pyridine-2-carboxamides with known LD₅₀ values) .

- PPE : Use fume hoods, nitrile gloves, and eye protection during handling .

What strategies are recommended for studying polymorphism in this compound?

Answer:

- Screening : Use solvent-mediated crystallization (e.g., ethanol, acetone) at varying cooling rates.

- Characterization :

- PXRD : Compare diffraction patterns to simulated data from single-crystal structures.

- DSC/TGA : Identify thermal events (melting, decomposition) to distinguish polymorphs .

- Stability ranking : Store forms under accelerated conditions (40°C/75% RH) and monitor phase transitions via Raman spectroscopy.

How can isotopic labeling aid in metabolic pathway studies of this compound?

Answer:

- Synthesis of labeled analogs : Introduce ¹³C or ¹⁵N isotopes at the methoxy or pyridine ring via modified Stille or Suzuki couplings.

- Tracking metabolism :

- LC-MS/MS : Monitor isotopic patterns in urine/fecal samples from dosed models.

- NMR : Use ¹H-¹³C HSQC to identify metabolite structures.

Reference studies on similar carboxamides for protocol adaptation .

What collaborative frameworks are suggested for resolving multidisciplinary research challenges?

Answer:

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC.

- Interdisciplinary teams : Partner with computational chemists for docking studies, synthetic chemists for analog design, and biologists for target validation.

- Open-source tools : Utilize SIR97 for structure solution and PyMOL for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.